molecular formula C18H19FN2O4S B2360660 4-ethoxy-3-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 921915-99-3

4-ethoxy-3-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No. B2360660
CAS RN: 921915-99-3
M. Wt: 378.42
InChI Key: URHPCKVMCKADSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a benzenesulfonamide derivative with a complex structure. It contains a tetrahydroquinoline group, which is a type of heterocyclic compound . The compound is not intended for human or veterinary use and is for research use only.


Synthesis Analysis

While there isn’t specific information available on the synthesis of this exact compound, similar compounds are often synthesized using catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2– homologation .


Molecular Structure Analysis

The molecular formula of the compound is C18H19FN2O4S. It contains a benzenesulfonamide group attached to a tetrahydroquinoline group, which is a type of heterocyclic compound .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling Reactions

This compound can be utilized in the Suzuki–Miyaura (SM) cross-coupling reactions, which are pivotal in creating carbon-carbon bonds in organic chemistry . The process benefits from mild reaction conditions and the use of environmentally benign organoboron reagents. The sulfonamide group in the compound could potentially act as a directing group, enhancing the efficiency of the coupling.

Protodeboronation Studies

The compound’s structure suggests it could be relevant in the study of protodeboronation of boronic esters . This reaction is crucial for removing the boron moiety from molecules after a series of transformations, which is a significant step in the synthesis of complex organic molecules.

Development of Boron Reagents

Given its complex structure, this compound might be involved in the development of new boron reagents for various organic transformations, including oxidations, aminations, and halogenations . These reagents are essential for introducing functional groups into organic molecules.

Radical-Polar Crossover Reactions

The compound could be used in radical-polar crossover reactions , which are a class of reactions where a radical process is followed by a polar reaction . This type of reaction is useful for constructing complex molecular architectures with high precision.

Synthesis of Imidazole Derivatives

Imidazole derivatives have significant therapeutic potential. The compound , with its tetrahydroquinolin moiety, could serve as a precursor in the synthesis of novel imidazole-containing compounds, which are explored for their pharmacological activities .

Anti-Markovnikov Hydromethylation

The compound could also be investigated for its potential in anti-Markovnikov hydromethylation of alkenes . This transformation is valuable for the synthesis of alkanes from alkenes, which is a fundamental reaction in organic synthesis.

properties

IUPAC Name

4-ethoxy-3-fluoro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c1-3-25-17-8-6-14(11-15(17)19)26(23,24)20-13-5-7-16-12(10-13)4-9-18(22)21(16)2/h5-8,10-11,20H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHPCKVMCKADSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-3-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

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